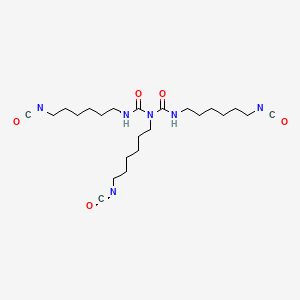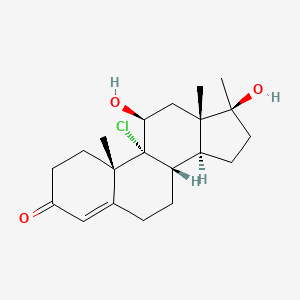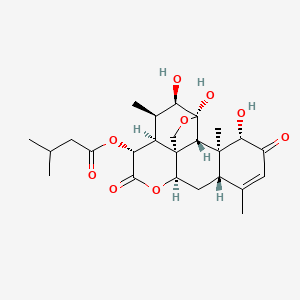
2-(4-Fluorophenoxy)-1-(2-hydroxyphenyl)ethane
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von CRE 10904 beinhaltet die Reaktion von p-Fluorphenol mit o-Hydroxyphenyl-ethan unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator und wird in einem organischen Lösungsmittel durchgeführt. Das Produkt wird dann mittels Hochleistungsflüssigchromatographie gereinigt, um seine Reinheit und Wirksamkeit sicherzustellen .
Chemische Reaktionsanalyse
CRE 10904 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: CRE 10904 kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu liefern.
Substitution: CRE 10904 kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des Fluoratoms.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind typischerweise sulfo-konjugierte oder glukurono-konjugierte Metaboliten .
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Modellverbindung für die Untersuchung der Synthese und Reaktionen von 1-Aryl, 2-Aryloxy-ethanen.
Biologie: CRE 10904 wird verwendet, um die Mechanismen von Diuretika und Antihypertensiva zu untersuchen.
Medizin: Die Verbindung hat sich als vielversprechend als Diuretikum und Antihypertensivum erwiesen, insbesondere bei Tiermodellen.
Wirkmechanismus
CRE 10904 entfaltet seine Wirkung hauptsächlich durch in-vivo-Sulfatierung. Die Verbindung wird bei Hunden und Ratten schnell sulfo-konjugiert, was zur Bildung ihres aktiven Metaboliten CRE 11296 führt. Dieser Metabolit ist ein potenter Inhibitor des Natrium-Kalium-Chlorid-Cotransportsystems, das eine entscheidende Rolle bei der Regulierung des Blutdrucks und des Flüssigkeitshaushalts spielt. Zusätzlich inhibiert CRE 11296 das Kalium-Chlorid-Cotransportsystem und den Chlorid-Bikarbonat-Austauscher, was zu seinen diuretischen und antihypertensiven Wirkungen beiträgt .
Analyse Chemischer Reaktionen
CRE 10904 undergoes several types of chemical reactions, including:
Oxidation: CRE 10904 can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: CRE 10904 can undergo substitution reactions, particularly involving the fluorine atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically sulfo-conjugated or glucurono-conjugated metabolites .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the synthesis and reactions of 1-aryl, 2-aryloxy-ethanes.
Biology: CRE 10904 is used to investigate the mechanisms of diuretic and antihypertensive agents.
Medicine: The compound has shown promise as a diuretic and antihypertensive drug, particularly in animal models.
Industry: CRE 10904 is used in the development of new pharmaceuticals targeting cardiovascular diseases.
Wirkmechanismus
CRE 10904 exerts its effects primarily through in vivo sulfation. The compound is rapidly sulfo-conjugated in dogs and rats, leading to the formation of its active metabolite, CRE 11296. This metabolite is a potent inhibitor of the sodium-potassium-chloride cotransport system, which plays a crucial role in regulating blood pressure and fluid balance. Additionally, CRE 11296 inhibits the potassium-chloride cotransport system and the chloride-bicarbonate exchanger, contributing to its diuretic and antihypertensive effects .
Vergleich Mit ähnlichen Verbindungen
CRE 10904 ist im Vergleich zu anderen Diuretika und Antihypertensiva aufgrund seiner spezifischen molekularen Struktur und seines Wirkmechanismus einzigartig. Ähnliche Verbindungen umfassen:
Furosemid: Ein weiteres Schleifendiuretikum, das das Natrium-Kalium-Chlorid-Cotransportsystem inhibiert, aber weniger potent ist als CRE 11296.
Bumetanid: Ein Schleifendiuretikum mit einem ähnlichen Wirkmechanismus, aber einer anderen molekularen Struktur.
CRE 10904 zeichnet sich durch seine hohe natriuretische Wirkung und seine Fähigkeit aus, mehrere Ionentransportsysteme zu inhibieren, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht .
Eigenschaften
IUPAC Name |
2-[2-(4-fluorophenoxy)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c15-12-5-7-13(8-6-12)17-10-9-11-3-1-2-4-14(11)16/h1-8,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYJIHWARONOSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCOC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157421 | |
| Record name | Cre 10904 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132194-67-3 | |
| Record name | Cre 10904 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132194673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cre 10904 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(4-Fluorophenoxy)ethyl]phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD88GEJ6QW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(2-hydroxyethyl)sulfanyl]propan-1-ol](/img/structure/B1213876.png)



![(1R,3R,8S,9R,10S,13S,16S,17R)-8-Tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1213885.png)




